Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
CAS No.: 102706-14-9
VCID: VC0009251
Molecular Formula: C22H18O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9) is an organic compound with potential in biological applications. It is a derivative of benzodioxole, characterized by a methoxy group and two phenyl groups attached to the dioxole ring. The molecular formula of this compound is C22H18O5, and its molecular weight is 362.38 g/mol . The synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves the esterification of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid with methanol, using a strong acid catalyst like sulfuric acid under reflux conditions. Industrially, the production may utilize continuous flow processes with automated reactors to optimize efficiency. This compound can undergo reactions such as oxidation of the methoxy group, reduction of the ester group, and electrophilic aromatic substitution on the phenyl groups. Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and bromine or nitric acid for substitution. Studies suggest that Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate exhibits anticancer properties. It has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound induces apoptosis and cell cycle arrest in S phase in MCF-7 cells, inhibits α-fetoprotein secretion in HepG2 cells, and causes G2/M phase arrest in HCT-116 cells. |
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CAS No. | 102706-14-9 |
Product Name | Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Molecular Formula | C22H18O5 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Standard InChI | InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 |
Standard InChIKey | WVRUKYMJAFHADO-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES | COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
PubChem Compound | 5063290 |
Last Modified | Sep 13 2023 |
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